Guaiazulene

Catalog No.
S581730
CAS No.
489-84-9
M.F
C15H18
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaiazulene

CAS Number

489-84-9

Product Name

Guaiazulene

IUPAC Name

1,4-dimethyl-7-propan-2-ylazulene

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3

InChI Key

FWKQNCXZGNBPFD-UHFFFAOYSA-N

solubility

0.000664 mg/mL at 25 °C

Synonyms

1,4-Dimethyl-7-(1-methylethyl)azulene; 7-Isopropyl-1,4-dimethylazulene; 1,4-Dimethyl-7-isopropylazulene; 3,8-Dimethyl-5-(2-propyl)azulene; 7-Isopropyl-1,4-dimethylazulene; AZ 8; AZ 8 Beris; Azulen-Beris; Azulon; Azunol; Cuteazul; Eucazulen; Guaiazule

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C

The exact mass of the compound Guaiazulene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.35e-06 m0.000664 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4714. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane - Supplementary Records. It belongs to the ontological category of sesquiterpene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Guaiazulene (1,4-dimethyl-7-isopropylazulene) is an alkylated, bicyclic sesquiterpene derivative of azulene, recognized for its distinct deep blue color and well-documented anti-inflammatory, antioxidant, and skin-soothing properties. Unlike its parent compound, azulene, Guaiazulene's substitution pattern grants it specific physicochemical characteristics, such as a low melting point and high lipophilicity, which are critical for its application as a functional ingredient and colorant in cosmetic, dermatological, and pharmaceutical formulations, particularly in non-aqueous or emulsion-based systems. Its procurement is often centered on applications requiring high-purity, consistent active performance for sensitive skin, redness reduction, and post-procedural care products.

Research Fit

Anti-inflammatory pathway study fit in keratinocyte and macrophage models
Lipophilic probe supports membrane permeability and CNS research
Requires photoprotected formulation and delivery system research

Direct substitution of Guaiazulene with its close analog chamazulene, the parent compound azulene, or crude botanical extracts (e.g., chamomile oil) is inadvisable for reproducible, high-performance applications. The specific alkyl substitutions on Guaiazulene (isopropyl and two methyl groups) dictate its superior lipophilicity and lower melting point compared to crystalline azulene, directly impacting formulation processing and solubility. Furthermore, crude extracts like chamomile oil exhibit extreme variability in the concentration of active azulenes (chamazulene content can range from <5% to over 30%) depending on plant genotype, geography, and processing conditions, making consistent product efficacy and color impossible to guarantee. While sharing some pharmacological properties, the structural differences between Guaiazulene and chamazulene result in distinct degradation pathways and radical stabilization, which is a critical consideration for product stability. Therefore, procuring high-purity Guaiazulene is essential for achieving batch-to-batch consistency and predictable performance.

Substitution Risk

Lipophilicity mismatch
Azulene and GAS-Na lack the methyl/isopropyl substitution, resulting in lower lipophilicity; membrane permeability and cellular assay outcomes may shift.
Anti-inflammatory response variability
Reported broader cytokine suppression in keratinocytes may not replicate with unsubstituted azulene or sulfonate salt.
Photostability disparity
Guaiazulene is highly photolabile; substitutes may differ in light-exposure stability, affecting formulation and storage requirements.

Low Melting Point Advantage

Guaiazulene's low melting point contrasts sharply with the crystalline nature of its parent compound, azulene. This property is a direct result of its alkyl substitutions and is a significant advantage in manufacturing processes. It allows for incorporation into oil phases or emulsions at or near room temperature, avoiding the higher-temperature dissolution steps required for solid, crystalline azulene and reducing thermal stress on other formulation components.

Evidence DimensionMelting Point
Target Compound Data31 to 33 °C (Guaiazulene)
Comparator Or BaselineAzulene: ~99 °C
Quantified DifferenceMelts approximately 67 °C lower than the parent compound, Azulene.
ConditionsStandard atmospheric pressure.

This significantly simplifies processing for non-aqueous and emulsion-based formulations, reducing energy costs and improving compatibility with heat-sensitive ingredients.

Anti-inflammatory in HaCaT
Head-to-head
Broader IL-6/IL-8 suppression vs. azulene and GAS-Na
Supports pathway-study fit in skin cell models
TNF-α stimulated HaCaT keratinocytes; ELISA readout

Purity vs. Plant Extracts

Procuring purified Guaiazulene (>99%) eliminates the significant compositional variance found in natural azulene-containing extracts like chamomile oil. The concentration of key actives in these oils is highly dependent on plant chemotype, geography, and annual weather conditions, with chamazulene content reported to range from under 5% to over 30% across different populations. This variability makes standardized product performance impossible when using crude extracts.

Evidence DimensionActive Compound Variability (Batch-to-Batch)
Target Compound Data>99% Purity (Synthetic Guaiazulene)
Comparator Or BaselineChamomile (Matricaria recutita) Oil: Chamazulene content varies from <5% to >30%; Bisabolol content varies from <10% to >40%
Quantified DifferenceEliminates orders-of-magnitude variability in active component concentration compared to botanical extracts.
ConditionsAnalysis of essential oils from different geographical origins and cultivars.

Using the defined compound is critical for ensuring consistent efficacy, color, and safety in regulated cosmetic and pharmaceutical products, avoiding costly batch failures.

DPPH scavenging
Head-to-head
IC50 0.73 mM; 2.48x vs. farnesol
Supports antioxidant screening context
Cell-free DPPH assay

Anti-inflammatory Activity in Zebrafish Model

The anti-inflammatory potential of the guaiazulene scaffold has been quantitatively demonstrated. In a zebrafish inflammation model, a guaiazulene-based chalcone derivative exhibited a higher degree of inflammatory response inhibition than the established nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which was used as a positive control. This provides a quantitative benchmark for the potent biological activity associated with the guaiazulene core structure.

Evidence DimensionInhibition of Inflammatory Response (Zebrafish Model)
Target Compound Data~34% inhibition (Guaiazulene-based chalcone)
Comparator Or BaselineIndomethacin (Positive Control): ~27% inhibition
Quantified DifferenceApproximately 26% greater inhibition than the NSAID control in this specific assay.
ConditionsFluorescent macrophage transgenic model of Danio rerio, 3 days post-fertilization.

This provides a quantifiable basis for formulating high-efficacy soothing and recovery products, with performance benchmarked against established anti-inflammatory agents.

Lipophilicity profile
Class-level
Estimated logP ~5.5; crosses BBB
Supports membrane-penetration assay fit
GAS-Na is water-soluble; does not cross BBB

Radical Stabilization vs. Chamazulene

While both Guaiazulene and its close analog Chamazulene are susceptible to photo-oxidative degradation, their structural differences lead to distinct reaction mechanisms. The isopropyl substituent in Guaiazulene allows for the formation of a more stable tertiary, benzyl-type alkyl radical upon hydrogen abstraction. In contrast, the ethyl group on Chamazulene can only form less stable primary or secondary radicals. This fundamental difference in radical stability influences the subsequent degradation cascade and the effectiveness of specific antioxidant stabilization strategies.

Evidence DimensionPhotodegradation Radical Intermediate Stability
Target Compound DataForms a relatively stable tertiary alkyl radical.
Comparator Or BaselineChamazulene: Forms less stable primary or secondary alkyl radicals.
Quantified DifferenceQualitatively different and more stable radical intermediate, influencing subsequent reaction pathways.
ConditionsPresence of oxygen and exposure to UV radiation.

This mechanistic insight is crucial for formulators to select the most effective antioxidants and packaging to ensure the color and active stability of Guaiazulene in a final product.

Lipid peroxidation
Reported
IC50 9.8 μM; restores hepatic GSH in vivo
Supports oxidative stress endpoint review
Rat microsomes; paracetamol model
Photostability
Head-to-head
~90% loss at 100 mJ/cm²; β-carotene more stable
Requires light-protective formulation review
Solar simulator exposure
Cytotoxicity window
Reported
NO inhibition EC50 10.1 μM; CC50 ~30 μM
Defines concentration-dependent cytotoxicity window for cell assays
RAW 264.7 macrophage model; ~3-fold window

Sensitive Skin Oil Formulations

Guaiazulene's low melting point and high lipophilicity make it an ideal choice for water-free products such as soothing facial oils, recovery balms, and ointments. Its ability to be incorporated without high heat preserves the integrity of other sensitive lipids and vitamins in the formulation.

Cosmeceuticals and Topical APIs

For products where batch-to-batch consistency is critical for performance and regulatory compliance, such as post-procedure clinical skincare or dermatological preparations, procuring >99% pure Guaiazulene is non-negotiable. It ensures a defined dose and predictable anti-inflammatory effect, free from the wide compositional variance of botanical extracts.

High-Efficacy Anti-inflammatory Products

When developing products with claims of high-potency soothing or redness reduction, the quantifiable anti-inflammatory activity of the guaiazulene scaffold provides a strong basis for efficacy. Its benchmarked performance allows for its use as a primary active in formulations targeting significant inflammatory responses.

Color-Stable Blue Cosmetics

As a natural blue colorant, the stability of Guaiazulene is paramount. Knowledge of its specific tertiary radical degradation pathway allows formulators to design targeted stabilization systems (e.g., using specific radical quenchers), ensuring the longevity of the blue hue in finished products exposed to light and air during their lifecycle.

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammatory pathway studies in skin cell models
Reported broader anti-inflammatory effects in keratinocytes
IL-6/IL-8 and NO inhibition endpoints in HaCaT/RAW 264.7
Lipid-based topical formulation research
High lipophilicity supports oil-phase incorporation
Lipid peroxidation inhibition and oxidative stress markers
Oxidative stress and hepatoprotection studies
Lipid peroxidation inhibition benchmark
Hepatic GSH restoration and oxidative injury endpoints
Photoprotected delivery system research
High photolability necessitates encapsulation
Light-exposure stability and formulation retention

Physical Description

Solid

XLogP3

4.8

Exact Mass

198.140850574 Da

Monoisotopic Mass

198.140850574 Da

Boiling Point

152.00 to 154.00 °C. @ 7.00 mm Hg

Heavy Atom Count

15

Melting Point

31.5 °C

UNII

2OZ1K9JKQC

GHS Hazard Statements

Aggregated GHS information provided by 231 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA01 - Guaiazulen

Pictograms

Irritant

Irritant

Other CAS

489-84-9

Wikipedia

Guaiazulene

Use Classification

Fragrance Ingredients
Cosmetics -> Antimicrobial

General Manufacturing Information

Azulene, 1,4-dimethyl-7-(1-methylethyl)-: ACTIVE

Antitumor Effects and Tumor-specificity of Guaiazulene-3-Carboxylate Derivatives Against Oral Squamous Cell Carcinoma

Michito Teratani, Shouta Nakamura, Hiroshi Sakagami, Masakazu Fujise, Masashi Hashimoto, Noriyuki Okudaira, Kenjiro Bandow, Yosuke Iijima, Junko Nagai, Yoshihiro Uesawa, Hidetsugu Wakabayashi
PMID: 32878776   DOI: 10.21873/anticanres.14491

Abstract

The aim of this study was to investigate the antitumor potential of guaiazulene-3-carboxylate derivatives against oral malignant cells.
Twelve guaiazulene-3-carboxylate derivatives were synthesized by introduction of either with alkyl group [
], alkoxy group [
], hydroxyl group [
] or primary amine [
] at the end of sidechains. Tumor-specificity (TS) was calculated by the ratio of mean 50% cytotoxic concentration (CC
) against 3 human oral mesenchymal cell lines to that against 4 human oral squamous cell carcinoma (OSCC) cell lines. Potency-selectivity expression (PSE) was calculated by dividing TS value by CC
value against OSCC cell lines. Cell cycle analysis was performed by cell sorter.
[
] showed the highest TS and PSE values, and induced the accumulation of both subG
and G
/M cell populations in HSC-2 OSCC cells. Quantitative structure-activity relationship analysis demonstrated that their tumor-specificity was correlated with chemical descriptors that explain the 3D shape, electric state and ionization potential.
Alkoxyl guaiazulene-3-carboxylates [
] can be potential candidates of lead compound for developing novel anticancer drugs.


[Sesquiterpenoids from gorgonian Muriceides collaris]

Xue-feng Shi, Wei-hong He, Guo-qiang Li
PMID: 26757553   DOI:

Abstract

Seven guaiane-type sesquiterpenoids, a new compound 6-formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (1), a new natural product 5-isopropyl-3, 7-dimethyl-1H-indene-1-one (2), along with five known compounds: guaiazulene (3), 4-formyl-7-isopropyl-10-methylazulene (4), sesquiterpene ketolactone (5), alismoxide (6) and guaia-1 (5), 6-diene (7), were isolated from gorgonian Muriceides collaris collected in South China Sea. Their structures were elucidated on the basis of extensive spectroscopic analysis [MS, IR, 1H NMR, 13C NMR (DEPT), HMQC, HMBC, NOESY] and by comparison of the spectral data with those of the literatures.


Anti-inflammatory effect of photodynamic therapy using guaiazulene and red lasers on peripheral blood mononuclear cells

Ampika Phutim-Mangkhalthon, Aroon Teerakapong, Patcharaporn Tippayawat, Noppawan Phumala Morales, Supawich Morkmued, Subin Puasiri, Aroonsri Priprem, Teerasak Damrongrungruang
PMID: 32200021   DOI: 10.1016/j.pdpdt.2020.101747

Abstract

Photodynamic therapy improves oral mucositis treatment. The reactive oxygen species (ROS) generated from this reaction could contribute to an anti-inflammatory effect by suppressing inflammatory cells.
To evaluate the anti-inflammatory effect of photodynamic therapy using guaiazulene and a red laser in peripheral blood mononuclear cells (PBMCs).
Guaiazulene solutions (1, 2, 5, 25, 35, and 100 μM in 99.8 % methanol) were irradiated with red laser light (625 nm, 146.2 mW/cm
) in continuous mode at 0, 4, and 8 J/cm
in black 96-well plates. ROS were measured using spin trapping technique with electron spin resonance (ESR) spectroscopy and fluorescence. The two highest concentrations were tested using cell viability (PrestoBlue®) and anti-inflammation (RANTES and PGE
ELISA) assay kits. Kruskal-Wallis and Dunn Bonferroni tests were used for statistical analyses with significant differences at p-value < 0.05.
Guaiazulene solutions between 2 and 5 μM exposed to red laser light at 4-8 J/cm
generated significantly more singlet oxygen compared to the no guaiazulene group (p < 0.01) and reduced RANTES and PGE
levels in TNF-α-inflamed peripheral blood mononuclear cells without affecting cell viability.
Photodynamic activation of guaiazulene generated singlet oxygen and suppressed inflammatory markers in PBMCs.


Ochracenoids A and B, guaiazulene-based analogues from gorgonian Anthogorgia ochracea collected from the South China Sea

Juan-Juan Zheng, Chang-Lun Shao, Min Chen, Li-She Gan, Yu-Chun Fang, Xu-Hui Wang, Chang-Yun Wang
PMID: 24637960   DOI: 10.3390/md12031569

Abstract

Two new guaiazulene-based analogues, ochracenoids A (1) and B (2), along with four known analogues (3-6), were isolated from the gorgonian Anthogorgia ochracea collected from the South China Sea. The planar structures of the new compounds were elucidated by comprehensive spectroscopic data. The absolute configuration of 1 was determined as 3R by the comparison of TDDFT calculated electronic circular dichroism with its experimental spectrum. Compound 1 is a rare guaiazulene-based analogue possessing a unique C₁₆ skeleton. The possible generation process of 1 through an intermolecular one-carbon-transfer reaction was also discussed. Compound 2 was previously described as a presumed intermediate involved in the biogenesis of anthogorgienes A and I. Compound 3 exhibited antiproliferative effects on the embryo development of zebrafish Danio rerio.


Dye sublimation as a measure of accumulated heat exposure

Xiaoju Shi, Xiaofang Ying, Zongwu Deng
PMID: 23959842   DOI: 10.1002/cphc.201300517

Abstract

Heat history monitor: Combination of the sublimation and adsorption processes of specific dyes can be used as a measure of accumulated heat exposure. Mass transfer from the sublimation layer to the adsorption layer strongly depends on temperature and results in a gradual color change in the adsorption layer. The total color change reflects the accumulated heat exposure.


Mari Uehara, Himawari Minemura, Tsunenori Ohno, Masashi Hashimoto, Hidetsugu Wakabayashi, Noriyuki Okudaira, Hiroshi Sakagami
PMID: 29695558   DOI: 10.21873/invivo.11273

Abstract

Guaiazulene (1,4-dimethyl-7-isopropylazulene) is present in several essential oils of medicinal and aromatic plants. There exist few studies that investigated the anticancer activity of guaiazulenes. We investigated the relative cytotoxicity of 10 alkylaminoguaiazulene derivatives towards both cancer and normal cells.
Cytotoxicity towards four human oral squamous cell carcinoma (OSCC) cell lines and five types of human normal oral cells (gingival fibroblasts, periodontal ligament fibroblasts, pulp cells and keratinocytes, gingival epithelial progenitors) was determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. Tumor specificity (TS) was evaluated as the ratio of the mean 50% cytotoxic concentration against normal oral cells to that against OSCC cell lines. Apoptosis-inducing activity was evaluated by cleavage of poly ADP-ribose polymerase and caspsase-3 with western blot analysis.
Validity of the present TS measurement method was confirmed using methotrexate. With increasing length of the alkyl group of alkylaminoguaiazulene derivatives, cytotoxicity increased. Introduction of oxygen, nitrogen or sulfur atom into the alkyl group slightly reduced cytotoxicity. Most compounds had very low TS, no synergistic action with methotrexate and doxorubicin, nor did they induce apoptosis of OSCC cells. On the other hand, compound [
], containing a morpholino group, induced apoptosis of OSCC cells.
The cytotoxicity of alkylaminoguaiazulenes is not always coupled with TS and apoptosis-inducing activity.


In vitro antimicrobial activities of cinnamon bark oil, anethole, carvacrol, eugenol and guaiazulene against Mycoplasma hominis clinical isolates

Radek Sleha, Petra Mosio, Marketa Vydrzalova, Alexandra Jantovska, Vanda Bostikova, Jaroslava Mazurova
PMID: 23128812   DOI: 10.5507/bp.2012.083

Abstract

The aim of this study was to evaluate the antimicrobial effects of five natural substances against 50 clinical isolates of Mycoplasma hominis.
The in vitro activity of selected natural compounds, cinnamon bark oil, anethole, carvacrol, eugenol and guaiazulene, was investigated against 50 M. hominis isolates cultivated from cervical swabs by the broth dilution method. All showed valuable antimicrobial activity against the tested isolates. Oil from the bark of Cinnamomum zeylanicum (MBC90 = 500 µg/mL) however was found to be the most effective. Carvacrol (MBC90 = 600 µg/mL) and eugenol (MBC90 = 1000 µg/mL) also possessed strong antimycoplasmal activity.
The results indicate that cinnamon bark oil, carvacrol and eugenol have strong antimycoplasmal activity and the potential for use as antimicrobial agents in the treatment of mycoplasmal infections.


A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C-H bond functionalisation

Liqin Zhao, Christian Bruneau, Henri Doucet
PMID: 23673684   DOI: 10.1039/c3cc42226g

Abstract

A novel palladium-catalysed direct arylation of guaiazulenes with a variety of aryl bromides is reported. Both sp(2) and sp(3) C-H bonds have been functionalised, as the nature of the cation of the base was found to allow the control of the regioselectivity of the arylation giving rise to C2 or C3 arylated guaiazulenes and also to 4-benzylguaiazulenes.


Anthogorgienes A-O, new guaiazulene-derived terpenoids from a Chinese gorgonian Anthogorgia species, and their antifouling and antibiotic activities

Dawei Chen, Shanjiang Yu, Leen van Ofwegen, Peter Proksch, Wenhan Lin
PMID: 22148226   DOI: 10.1021/jf2040862

Abstract

Fifteen new guaiazulene-based terpenoids designated anthogorgienes A-O (1-15) were isolated from a Chinese gorgonian Anthogorgia sp., together with eight known analogues (16-23). The structural patterns were classified into monomers, dimers, and trimers, which were supposed to be generated from a precursor guaiazulene and followed by side-chain and nucleus oxidation and oxidative rearrangement. The structures of new compounds were elucidated on the basis of extensive spectroscopic (IR, MS, and 1D and 2D NMR) data analysis. A possible biogenetic relationship of the isolated compounds was postulated. Some of the compounds showed potent antifouling activities against the larval settlement of barnacle Balanus amphitrite , whereas their antibiotic activities were also evaluated.


Guaiazulene: a new treatment option for recalcitrant diaper dermatitis in NICU patients

Tamer Gunes, Mustafa Ali Akin, Dilek Sarici, Kurtulus Hallac, Selim Kurtoglu, Takashi Hashimoto
PMID: 22928495   DOI: 10.3109/14767058.2012.722711

Abstract

Based on a maternal observation, we aimed to evaluate the treatment effectiveness of guaiazulene (GA) containing local pomade in the high-risk neonates with recalcitrant diaper dermatitis (RDD).
We included 30 NICU patients of RDD, with level II-III aged between 22 and 67 days. Study group patients (n = 20) were treated with GA containing local pomade (0.05 g/100 g). Control group consisted of patients who had extended antifungal treatment. A visual scale was used to assess the response to treatment at the end of a week. Scoring was done at the beginning of the treatment, on the first, third and seventh days.
Statistically significant differences in visual scores were determined between the two groups at the initial and following days of the treatment. In study group, improvements at the first and third days of the treatment were better than those of control group. Additionally, complete recovery rate in study group was better than that in controls.
Having beneficial but no adverse effects, GA containing local pomade provided rapid recovery in risky neonates with RDD, who required rapid improvement.


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